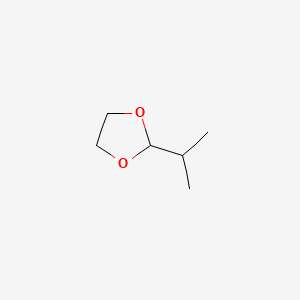
2-Isopropyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-isopropyl-1,3-dioxolane is a dioxolane that is 1,3-dioxolane substituted by an isopropyl group at position 2. It has a role as a metabolite. It derives from a hydride of a 1,3-dioxolane.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
1. Tranquilizing Agents
2-Isopropyl-1,3-dioxolane has been explored for its potential as a tranquilizing agent. Research indicates that derivatives of this compound can modify nerve impulses, particularly within the sympathetic nervous system. These compounds have been evaluated for their pharmacological activity in laboratory settings, showing promise in regulating physiological functions in test animals. For instance, studies have demonstrated that 1,3-dioxolan-4-yl-alkyl amines exhibit tranquilizing effects, making them useful intermediates in the development of anti-hypertensive medications .
Case Study: Pharmacological Evaluation
A study conducted on various 1,3-dioxolan derivatives revealed their efficacy in modifying body functions through nerve impulse modulation. The evaluation included tests such as the Septal rat-Brady test and norepinephrine depletion tests, confirming the tranquilizing properties of these compounds .
Biofuel Research
2. Biofuel Potential
The compound has been identified as a promising candidate for biofuel applications. It can be synthesized from renewable resources such as biomass-derived ethylene glycol and formaldehyde. Research indicates that this compound exhibits soot-reducing properties when used as a diesel additive .
Kinetic Studies on Oxidation
Detailed kinetic modeling has been performed to understand the oxidation behavior of this compound under engine-relevant conditions. Findings suggest that the compound can effectively reduce emissions when utilized in combustion processes .
Material Science Applications
3. Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound derivatives against various bacterial strains. The synthesized compounds demonstrated significant antibacterial and antifungal properties, particularly against Staphylococcus aureus and Candida albicans. These findings suggest potential applications in developing new antimicrobial agents .
Data Table: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 625–1250 µg/mL |
| Candida albicans | Excellent activity | |
| Pseudomonas aeruginosa | Significant activity |
Propiedades
Número CAS |
822-83-3 |
|---|---|
Fórmula molecular |
C6H12O2 |
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
2-propan-2-yl-1,3-dioxolane |
InChI |
InChI=1S/C6H12O2/c1-5(2)6-7-3-4-8-6/h5-6H,3-4H2,1-2H3 |
Clave InChI |
SMYRHRFGKYUCFB-UHFFFAOYSA-N |
SMILES |
CC(C)C1OCCO1 |
SMILES canónico |
CC(C)C1OCCO1 |
Key on ui other cas no. |
822-83-3 |
Solubilidad |
0.86 M |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















